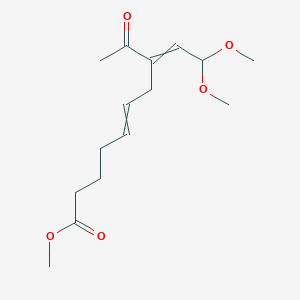
Methyl 8-acetyl-10,10-dimethoxydeca-5,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-acetyl-10,10-dimethoxydeca-5,8-dienoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound has a complex structure with multiple functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-acetyl-10,10-dimethoxydeca-5,8-dienoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of a suitable carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-acetyl-10,10-dimethoxydeca-5,8-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Methyl 8-acetyl-10,10-dimethoxydeca-5,8-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of fragrances and flavoring agents
Mechanism of Action
The mechanism by which methyl 8-acetyl-10,10-dimethoxydeca-5,8-dienoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-acetyl-10,10-dimethoxydecanoate: Similar in structure but lacks the double bonds present in methyl 8-acetyl-10,10-dimethoxydeca-5,8-dienoate.
Methyl 8-acetyl-5,5-dimethyl-2,3,8-nonatrienoate: Another ester with a different arrangement of functional groups.
Uniqueness
This compound is unique due to its combination of acetyl, methoxy, and diene functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
89871-98-7 |
|---|---|
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl 8-acetyl-10,10-dimethoxydeca-5,8-dienoate |
InChI |
InChI=1S/C15H24O5/c1-12(16)13(11-15(19-3)20-4)9-7-5-6-8-10-14(17)18-2/h5,7,11,15H,6,8-10H2,1-4H3 |
InChI Key |
PKRAEOCYIRSQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC(OC)OC)CC=CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















